An In-depth Technical Guide to 4-Amino-N,N-dimethylbenzylamine (CAS 6406-74-2)
An In-depth Technical Guide to 4-Amino-N,N-dimethylbenzylamine (CAS 6406-74-2)
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Amino-N,N-dimethylbenzylamine (CAS 6406-74-2), a versatile aromatic amine utilized as a key intermediate and building block in diverse fields of chemical science. The document details its chemical identity, physicochemical properties, validated synthetic protocols, and key applications in pharmaceutical, polymer, and agrochemical development. Emphasis is placed on the structure-function relationships that dictate its reactivity and utility. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's properties and applications.
Core Chemical Identity and Physicochemical Properties
4-Amino-N,N-dimethylbenzylamine, also known as 4-((Dimethylamino)methyl)aniline, is an organic compound featuring a primary aromatic amine group and a tertiary benzylic amine group.[1] This dual functionality is the source of its versatile reactivity, making it a valuable intermediate in multi-step organic synthesis.
Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifiers for 4-Amino-N,N-dimethylbenzylamine are summarized below.
| Identifier | Value | Source |
| CAS Number | 6406-74-2 | [2] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| IUPAC Name | 4-[(dimethylamino)methyl]aniline | [2] |
| Synonyms | 4-(Dimethylaminomethyl)aniline, p-Aminobenzyldimethylamine | [1][2] |
| InChI | InChI=1S/C9H14N2/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | [3] |
| InChIKey | NNCCQALFJIMRKB-UHFFFAOYSA-N | [3] |
| SMILES | CN(C)CC1=CC=C(C=C1)N | [4] |
| PubChem CID | 308051 | [2] |
Physicochemical and Handling Properties
The physical state and stability of a reagent dictate its handling, storage, and application protocols. This compound is typically supplied as a liquid, whose color can be an indicator of purity and degradation over time.
| Property | Value | Source |
| Appearance | Yellow liquid. May also be a solid or semi-solid depending on purity. | [1][3] |
| Purity | ≥97-98% (typically by GC) | [1][3] |
| Solubility | Soluble in organic solvents and polar solvents such as water and alcohols. | [1] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere, and protected from light. | [1][3] |
Synthesis and Chemical Reactivity
The synthesis of 4-Amino-N,N-dimethylbenzylamine is most commonly achieved via the reduction of its nitro-aromatic precursor. This transformation is a foundational reaction in industrial organic chemistry, valued for its high efficiency and selectivity.
Primary Synthetic Pathway: Reduction of N,N-dimethyl-4-nitrobenzylamine
The most prevalent laboratory and industrial synthesis involves the chemoselective reduction of the nitro group of N,N-dimethyl-4-nitrobenzylamine. The tertiary amine functionality is stable under these reductive conditions. The choice of reducing agent is critical; cost-effective and highly efficient reagents like activated iron powder in an acidic medium are often preferred over catalytic hydrogenation, which can sometimes lead to side products that are difficult to remove.[5]
Caption: Synthesis workflow for 4-Amino-N,N-dimethylbenzylamine.
Field-Validated Synthesis Protocol
This protocol is based on a well-established method for nitro group reduction. The self-validating steps include monitoring the reaction completion via Thin Layer Chromatography (TLC) and purification via column chromatography to ensure high purity of the final product.
Objective: To synthesize 4-Amino-N,N-dimethylbenzylamine from N,N-dimethyl-4-nitrobenzylamine.
Materials:
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N,N-dimethyl-4-nitrobenzylamine (1.0 eq)
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Activated Iron Powder (Fe), fine mesh (approx. 8-10 eq by weight)
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Glacial Acetic Acid
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Ethyl Acetate (EtOAc)
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Methanol (MeOH)
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Deionized Water
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10% Sodium Hydroxide (NaOH) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel (for column chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-dimethyl-4-nitrobenzylamine (1.0 eq) dissolved in glacial acetic acid (approx. 10 mL per gram of starting material).
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Addition of Reducing Agent: While stirring, add activated iron powder (approx. 3g per gram of starting material) to the solution. The addition may be exothermic.
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Reaction Execution: Heat the reaction mixture to 80 °C and maintain stirring for 5 hours. The causality here is that heat accelerates the reaction, while the acidic medium facilitates the reduction by iron.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 98:2 Chloroform/Methanol eluent system). The disappearance of the starting material spot indicates reaction completion.
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Workup - Filtration: After completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with a small amount of ethyl acetate.
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Workup - Neutralization: Transfer the filtrate to a separatory funnel. Dilute with deionized water and carefully neutralize the solution by adding 10% NaOH solution until the pH is basic (pH > 8).
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Extraction: Extract the aqueous layer three times with ethyl acetate. The product is more soluble in the organic phase.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by silica gel column chromatography. Elute with a suitable solvent system (e.g., Chloroform/Methanol, 98:2 v/v) to obtain the pure 4-Amino-N,N-dimethylbenzylamine as a yellow liquid.
Chemical Reactivity Profile
The reactivity is dominated by its two amine functional groups. The primary aromatic amine (-NH₂) can undergo diazotization, acylation, and is a key functional group for building azo dyes. The tertiary benzylic amine (-CH₂N(CH₃)₂) is basic and nucleophilic, making it a useful catalytic moiety or a site for quaternization reactions. This dual nature allows it to serve as a versatile building block for more complex molecules.[1]
Key Applications in Scientific Research and Development
The unique bifunctional structure of 4-Amino-N,N-dimethylbenzylamine makes it a valuable intermediate across several high-value chemical industries.
Caption: Relationship between functional groups and applications.
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Pharmaceutical Development: The compound serves as a crucial scaffold in the synthesis of various pharmaceuticals. It is particularly noted as an intermediate in the creation of antihistamines and other therapeutic agents where the specific arrangement of its functional groups is critical for biological activity.[1]
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Polymer Chemistry: In materials science, it is incorporated into specialty polymers and resins. Its inclusion can enhance key properties such as thermal stability and chemical resistance, making it valuable in the formulation of high-performance coatings and adhesives.[1]
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Agrochemical Formulations: It is used in the formulation of modern agrochemicals, where it can improve the efficacy and delivery of active ingredients in pesticides and herbicides.[1]
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Analytical and Industrial Applications: The compound is also employed as a reagent in certain analytical methods and is used in the formulation of industrial surfactants and corrosion inhibitors.[1]
Spectral Analysis Profile
Predicted ¹H NMR Spectral Features (in CDCl₃)
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Aromatic Protons (δ 6.5-7.2 ppm): The protons on the benzene ring would appear in this region. Due to the para-substitution pattern, they would likely present as two distinct doublets (an AA'BB' system), each integrating to 2H.
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Amino Protons (-NH₂) (δ ~3.5-4.0 ppm): A broad singlet, integrating to 2H. The chemical shift can vary significantly with concentration and solvent.
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Benzylic Protons (-CH₂-) (δ ~3.4 ppm): A sharp singlet, integrating to 2H.
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Methyl Protons (-N(CH₃)₂) (δ ~2.2 ppm): A sharp singlet, integrating to 6H.
Predicted ¹³C NMR Spectral Features (in CDCl₃)
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Aromatic Carbons (δ 115-150 ppm): Four distinct signals would be expected for the aromatic carbons.
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Benzylic Carbon (-CH₂-) (δ ~64 ppm): One signal for the methylene carbon.
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Methyl Carbons (-N(CH₃)₂) (δ ~45 ppm): One signal for the two equivalent methyl carbons.
Predicted Key IR Spectroscopy Bands
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N-H Stretch (primary amine): Two medium-intensity sharp bands in the region of 3300-3500 cm⁻¹.
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C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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N-H Bend (primary amine): A broad band around 1600 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-N Stretch: Bands in the 1000-1350 cm⁻¹ region.
Predicted Mass Spectrometry (EI)
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Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight.
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Major Fragment: A prominent peak at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed by benzylic cleavage (the tropylium ion at m/z=91 would be less favored due to the competing fragmentation).
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following information is derived from aggregated GHS data.
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
| Pictogram | GHS07 | Exclamation Mark | [3] |
| Signal Word | Warning | [3] |
Protocol for Safe Handling and Storage
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
Handling and Storage:
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Procurement and Reception: Upon receipt, visually inspect the container for any damage.
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Storage: Store the container tightly sealed in a cool (0-8 °C), dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[1][3]
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Dispensing: Conduct all dispensing operations within a chemical fume hood. Avoid breathing vapors or mist.
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Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-Amino-N,N-dimethylbenzylamine (CAS 6406-74-2) is a high-value chemical intermediate whose utility is derived from its unique bifunctional molecular architecture. Its established synthetic routes and diverse applications in pharmaceuticals, polymers, and agrochemicals underscore its importance in modern chemical research and industry. While a lack of publicly available experimental spectral data presents a minor challenge, its structure allows for reliable prediction of its analytical profile. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational resource for scientists and professionals to effectively and safely utilize this versatile molecule.
References
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Benzenemethanamine, 4-amino-N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]
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4-((DIMETHYLAMINO)METHYL)ANILINE. precisionFDA. [Link]
